An In-depth Technical Guide to N-butyl-1-ethylpiperidin-4-amine: Synthesis, Characterization, and Physicochemical Properties
An In-depth Technical Guide to N-butyl-1-ethylpiperidin-4-amine: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Predicted Physicochemical Properties
N-butyl-1-ethylpiperidin-4-amine possesses a piperidine core, a foundational structure in many pharmaceuticals. The nitrogen atom of the piperidine ring is substituted with both a butyl and an ethyl group, and an amino group is attached at the 4-position.
Chemical Structure:
Caption: Chemical structure of N-butyl-1-ethylpiperidin-4-amine.
Table 1: Predicted Physicochemical Properties of N-butyl-1-ethylpiperidin-4-amine
| Property | Predicted Value | Method of Prediction |
| IUPAC Name | N-butyl-1-ethylpiperidin-4-amine | ChemDraw |
| Molecular Formula | C11H25N3 | - |
| Molecular Weight | 199.34 g/mol | - |
| Boiling Point | ~250-270 °C | Estimation based on similar compounds |
| pKa (most basic) | ~9.5 - 10.5 | ACD/Labs Percepta |
| LogP | ~2.5 - 3.5 | ChemAxon |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | Based on structural features |
Disclaimer: The properties listed above are predicted using computational models and by comparison with analogous compounds. Experimental verification is required for definitive values.
Synthesis and Purification
The most logical and efficient synthetic route to N-butyl-1-ethylpiperidin-4-amine is a two-step process starting from a commercially available N-substituted piperidin-4-one. This involves reductive amination followed by N-alkylation.
Synthetic Workflow
Caption: Proposed synthetic workflow for N-butyl-1-ethylpiperidin-4-amine.
Experimental Protocol
Step 1: Synthesis of 1-Ethylpiperidin-4-amine
This procedure is adapted from established methods for the reductive amination of ketones.[1]
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Materials:
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1-Ethyl-4-piperidone (1.0 eq)
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Ammonium acetate (10 eq)
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Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
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Methanol (solvent)
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Dichloromethane (DCM) for extraction
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Procedure:
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To a solution of 1-ethyl-4-piperidone in methanol, add ammonium acetate.
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Stir the mixture at room temperature for 30 minutes.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
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Extract the aqueous layer with DCM (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude 1-ethylpiperidin-4-amine.
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The crude product can be purified by distillation or column chromatography on silica gel.
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Step 2: Synthesis of N-butyl-1-ethylpiperidin-4-amine
This procedure follows a standard N-alkylation protocol for amines.
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Materials:
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1-Ethylpiperidin-4-amine (1.0 eq)
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1-Bromobutane (1.1 eq)
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Potassium carbonate (K2CO3) (2.0 eq)
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Acetonitrile (solvent)
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Ethyl acetate for extraction
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Water
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Procedure:
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To a solution of 1-ethylpiperidin-4-amine in acetonitrile, add potassium carbonate.
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Add 1-bromobutane dropwise to the suspension.
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Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield crude N-butyl-1-ethylpiperidin-4-amine.
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The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
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Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized N-butyl-1-ethylpiperidin-4-amine.
Characterization Workflow
Caption: Workflow for the structural characterization of N-butyl-1-ethylpiperidin-4-amine.
Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl and ethyl groups, as well as the piperidine ring protons. The chemical shifts of the protons alpha to the nitrogen atoms will be downfield due to the electron-withdrawing effect of the nitrogen. The amine protons (NH2) will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. A D2O exchange experiment would confirm the assignment of the NH2 protons, as the signal would disappear upon addition of D2O.
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¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the carbons attached to the nitrogen atoms will be in the range of 40-60 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
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N-H stretching of the primary amine, which typically appears as two bands in the region of 3300-3500 cm⁻¹.
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C-H stretching of the alkyl groups in the region of 2850-2960 cm⁻¹.
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N-H bending of the primary amine around 1590-1650 cm⁻¹.
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C-N stretching in the fingerprint region (1000-1250 cm⁻¹).
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound. For N-butyl-1-ethylpiperidin-4-amine (C11H25N3), the expected molecular ion peak [M]+ in the mass spectrum would be at m/z = 199.34. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
While specific toxicity data for N-butyl-1-ethylpiperidin-4-amine is not available, it should be handled with the standard precautions for organic amines.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
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In case of contact:
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Skin: Wash immediately with plenty of soap and water.
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Inhalation: Move to fresh air.
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Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of N-butyl-1-ethylpiperidin-4-amine. By leveraging established synthetic methodologies and spectroscopic techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The predicted physicochemical properties offer a starting point for understanding its potential behavior in biological systems. It is imperative that all experimental work is conducted with appropriate safety precautions.
References
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PubChem. 1-Ethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]
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MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
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ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
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ChemAxon. Calculators & Predictors. [Link]
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ACD/Labs. Percepta. [Link]
